Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a phenoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 4,5-dimethylthiophene-3-carboxamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenoxy and acetamido groups can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate: Similar in structure but contains a thiazole ring instead of a thiophene ring.
N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide: Contains a thiazole ring and different substituents on the acetamide group.
Uniqueness
METHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H21NO4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-10-7-6-8-14(11(10)2)23-9-15(20)19-17-16(18(21)22-5)12(3)13(4)24-17/h6-8H,9H2,1-5H3,(H,19,20) |
InChI Key |
OEYUDFJVCXMEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C |
Origin of Product |
United States |
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